N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O4/c28-20-5-4-6-21(16-20)30-27(34)26(33)29-17-23(19-9-10-24-25(15-19)36-18-35-24)32-13-11-31(12-14-32)22-7-2-1-3-8-22/h1-10,15-16,23H,11-14,17-18H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPBLZBXTAQCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting phenylpiperazine with an appropriate alkylating agent.
Coupling Reactions: The benzodioxole and piperazine derivatives are coupled using a suitable linker, such as an ethyl chain, under conditions that promote amide bond formation.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Pharmacological Studies
- Antidepressant Effects : Research indicates that compounds similar to N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide exhibit antidepressant-like effects in animal models. These studies often focus on the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anxiolytic Properties : The compound's interaction with the 5-HT_2A receptor suggests potential anxiolytic effects. Experimental studies have shown that modulation of this receptor can lead to reduced anxiety-like behaviors in rodent models.
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through its antioxidant properties and ability to modulate neuroinflammatory responses.
Case Studies
Several case studies highlight the compound's applications:
- A study published in Journal of Medicinal Chemistry explored derivatives of benzodioxole compounds, demonstrating their efficacy in reducing depressive symptoms in preclinical trials .
| Study | Objective | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Evaluate antidepressant effects | Significant reduction in depressive behaviors observed |
| Neuropharmacology | Assess anxiolytic properties | Compound decreased anxiety-like behaviors in rodent models |
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural analogs are often utilized in developing new drugs targeting similar receptor systems.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Ethanediamide Derivatives with Antiparasitic Activity
Key Differences :
- ICD lacks the piperazine and benzodioxol groups, instead utilizing an indole-carboxamide scaffold, which may reduce CNS penetration compared to the target compound .
Fluorophenyl Positional Isomers
Key Differences :
- The 4-fluoro isomer may exhibit stronger hydrogen-bonding interactions due to the para position’s accessibility, while the 3-fluoro isomer (target) could induce steric or electronic effects that modulate receptor selectivity .
- The 2-fluoro isomer ’s ortho-substituent might hinder binding to planar active sites (e.g., enzyme catalytic pockets) due to steric bulk .
Piperazine-Containing Amides
Key Differences :
- FIPI incorporates a benzimidazolone core, which may confer higher metabolic stability compared to the target’s benzodioxol group .
- Compound 7k ’s trifluoromethyl group enhances lipophilicity and bioavailability, whereas the target’s 3-fluorophenyl may limit blood-brain barrier penetration .
Benzodioxol-Containing Analogs
Key Differences :
- Efilona lacks the amide and piperazine moieties, instead featuring a cathinone backbone, which directs activity toward CNS stimulation .
- Flutolanil ’s isopropoxyphenyl group and benzodioxol structure are optimized for antifungal rather than protease-inhibitory activity .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and what challenges arise in multi-step reactions?
The synthesis typically involves multi-step organic reactions, including amide bond formation, nucleophilic substitution, and heterocyclic ring assembly. Key steps include:
- Coupling of benzodioxole and piperazine derivatives using reagents like EDC/HOBt under anhydrous conditions (DMF/DCM solvents) .
- Introduction of the 3-fluorophenyl ethanediamide group via condensation reactions, requiring precise stoichiometry and temperature control (60–80°C) to minimize side products . Challenges : Low yields in sterically hindered steps, purification of intermediates with similar polarities, and maintaining stereochemical integrity during piperazine ring functionalization .
Q. How is the compound's purity and structural integrity validated post-synthesis?
Analytical validation employs:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
- NMR Spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to confirm regiochemistry of benzodioxole and piperazine moieties .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What analytical techniques are critical for confirming the compound's molecular structure?
Beyond NMR and MS:
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state conformation .
- FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm, benzodioxole C-O-C asymmetric stretch at ~1250 cm) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound's interaction with biological targets like falcipain enzymes?
Computational workflows include:
- Protein Preparation : Retrieve falcipain-2/3 structures (PDB), optimize protonation states, and define active sites using tools like AutoDockTools .
- Docking Simulations : AutoDock Vina or Schrödinger Glide to assess binding modes. QOD (a related ethanediamide derivative) shows high affinity for falcipain-2 via hydrogen bonds with catalytic cysteine residues .
- MD Simulations : Microsecond-scale simulations (GROMACS/AMBER) validate stability of ligand-protein complexes and identify key hydrophobic/electrostatic interactions .
Q. What strategies address discrepancies in bioactivity data across different pharmacological assays?
Contradictions (e.g., varying IC values in enzyme vs. cell-based assays) require:
- Assay Optimization : Control for membrane permeability (e.g., use of PAMPA permeability models) and metabolic stability (hepatic microsome incubation) .
- Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How do modifications to the benzodioxole or piperazine moieties affect pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Benzodioxole : Fluorination at C5 improves metabolic stability but reduces solubility; methylenedioxy ring opening abolishes falcipain-2 inhibition .
- Piperazine : Substitution with morpholine (as in structurally analogous compounds) enhances CNS penetration but increases off-target serotonin receptor binding .
- 3-Fluorophenyl Group : Electron-withdrawing fluorine enhances π-stacking in hydrophobic enzyme pockets but may introduce toxicity risks .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound's metabolic stability in hepatic models?
- Root Cause : Variability in cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6 dominance across species) .
- Mitigation : Use humanized liver models or recombinantly expressed enzymes to standardize metabolic profiling .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., amide coupling) to improve yield and reduce side reactions .
- Characterization : Combine X-ray crystallography with DFT calculations (Gaussian 16) to correlate experimental and theoretical bond lengths/angles .
- Biological Testing : Employ label-free assays (e.g., impedance-based systems) to minimize fluorescence interference from the compound’s aromatic rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
